molecular formula C13H15ClN2O2 B4058085 1-(4-chlorobenzoyl)-3-piperidinecarboxamide

1-(4-chlorobenzoyl)-3-piperidinecarboxamide

Cat. No. B4058085
M. Wt: 266.72 g/mol
InChI Key: KELJQNISZPELDA-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-3-piperidinecarboxamide, also known as Seltorexant, is a novel therapeutic agent that targets orexin receptors in the brain. Orexins are neuropeptides that regulate wakefulness, feeding behavior, and reward processing. Seltorexant is currently being investigated for its potential use in the treatment of various psychiatric and neurological disorders, including insomnia, depression, and Alzheimer's disease.

Scientific Research Applications

Synthesis and Characterization

1-(4-chlorobenzoyl)-3-piperidinecarboxamide and its derivatives have been the subject of synthesis and characterization studies to explore their potential in various applications. For instance, Sedlák et al. (2008) investigated the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, exploring the potential replacement of 3-chlorine substituent by piperidine via the Buchwald-Hartwig reaction, highlighting the versatility of piperidine derivatives in chemical synthesis Sedlák et al., 2008.

Crystal Structure Analysis

Research into the crystal and molecular structure of piperidine derivatives, such as the study by Szafran et al. (2007), provides insights into the conformational properties of these compounds. Their work on 4-piperidinecarboxylic acid hydrochloride elucidates the structural basis for the compound's reactivity and interactions, important for designing molecules with desired biological activities Szafran, M., Komasa, A., & Bartoszak-Adamska, E., 2007.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, piperidine derivatives have been studied for their potential therapeutic benefits. Sugimoto et al. (1990) synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, demonstrating the importance of the piperidine moiety in enhancing biological activity, which could lead to the development of new therapeutic agents Sugimoto et al., 1990.

Chemical Functionalities Optimization

The optimization of chemical functionalities in piperidine derivatives, as explored by Khurana et al. (2014), showcases the strategic modifications to the indole-2-carboxamides structure to improve allosteric modulation for the cannabinoid type 1 receptor (CB1), illustrating the compound's potential in developing pharmacological tools or therapeutic agents Khurana et al., 2014.

Heterocyclic Carboxamides as Antipsychotic Agents

Norman et al. (1996) investigated heterocyclic analogues of 1192U90, focusing on their potential as antipsychotic agents. Their research highlights the role of piperidinecarboxamide derivatives in modulating receptors relevant to psychotic disorders, suggesting a pathway for developing new treatments Norman et al., 1996.

properties

IUPAC Name

1-(4-chlorobenzoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-11-5-3-9(4-6-11)13(18)16-7-1-2-10(8-16)12(15)17/h3-6,10H,1-2,7-8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELJQNISZPELDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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